molecular formula C22H19N3O4 B2861317 N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 865287-03-2

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No. B2861317
M. Wt: 389.411
InChI Key: HNHROPKLGFBCLK-UHFFFAOYSA-N
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Description

The compound appears to be related to "(3,5-Dimethoxy-phenyl)-naphthalen-1-yl-methanone"1. However, the exact description of “N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide” is not available in the sources I found.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound1.



Molecular Structure Analysis

The molecular structure analysis of the compound is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found.


Scientific Research Applications

Computational and Pharmacological Potential

The compound's derivatives, including various 1,3,4-oxadiazole and pyrazole novel derivatives, have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. A specific derivative, indicated as "a3" in the study, demonstrated binding and moderate inhibitory effects across all assays, highlighting its broad spectrum of pharmacological activities. This research indicates the compound's derivatives might have significant implications in developing new therapeutic agents for various conditions, including cancer and inflammation (Faheem, 2018).

Anticancer Evaluation

Another research avenue explores the anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. This study highlights the synthesis of 1,3,4-oxadiazole derivatives from Schiff base of the corresponding hydrazide and their in vitro anticancer evaluation on various cell lines. One compound was found to be most active on breast cancer cell lines, suggesting the potential of these derivatives in cancer treatment (Salahuddin et al., 2014).

Antioxidant and Antibacterial Activities

The synthesis and biological evaluation of naphthylmethyl-1, 3, 4- oxadiazoles for their antioxidant and antibacterial activities reveal that derivatives, specifically 4-hydroxy-3,5-dimethoxy, 3-pyridyl, and 4-pyridyl, showed good antioxidant activity in in-vitro models. Additionally, certain derivatives demonstrated good antibacterial activity, underscoring their potential use in developing antioxidant and antibacterial agents (Soumya & Rajitha, 2015).

Structural and Molecular Analysis

Research on the structure, Hirshfeld surface analysis, 3D energy framework approach, and DFT calculation of a related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provides insight into the crystal structure stabilized by various intermolecular interactions. This detailed structural and molecular analysis contributes to understanding the compound's stability and reactivity, which is crucial for its application in scientific research (Gouda et al., 2022).

Safety And Hazards

I couldn’t find specific information on the safety and hazards associated with this compound.


properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-17-10-16(11-18(13-17)28-2)21-24-25-22(29-21)23-20(26)12-15-8-5-7-14-6-3-4-9-19(14)15/h3-11,13H,12H2,1-2H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHROPKLGFBCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

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